molecular formula C20H23ClN2O4S B4387309 N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide

N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide

Cat. No.: B4387309
M. Wt: 422.9 g/mol
InChI Key: RLUCCDGHMJRLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.

    Introduction of the piperidinyl group: This step may involve the reaction of a piperidine derivative with an appropriate electrophile.

    Final assembly: The final compound is formed by linking the intermediate products through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Adjusting reaction conditions to ensure the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folate synthesis or other essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.

Uniqueness

N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide is unique due to its specific structural features, such as the piperidinyl group and the chlorophenyl moiety. These features may confer unique biological activities or chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-10-12-23(13-11-15)20(24)14-27-18-6-8-19(9-7-18)28(25,26)22-17-4-2-16(21)3-5-17/h2-9,15,22H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUCCDGHMJRLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.